molecular formula C27H29NO10 B1678484 Pirozadil CAS No. 54110-25-7

Pirozadil

Cat. No.: B1678484
CAS No.: 54110-25-7
M. Wt: 527.5 g/mol
InChI Key: DIIBXMIIOQXTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pirozadil is a hypolipidemic agent . It’s known to interact with low-density lipoprotein (ldl) cholesterol .

Mode of Action

This compound’s mode of action involves interaction with LDL cholesterol . To assess the mode of action, autologous125I‐labelled LDL was injected and apoprotein B (apo B) kinetic parameters were measured; production rate (PR) and fractional catabolic rate (FCR). An in vitro measurement of the in vivo catabolism (LDL‐apo B receptor activity in freshly isolated lymphocytes) was also measured pre‐ and post‐treatment .

Biochemical Pathways

The biochemical pathways affected by this compound are related to cholesterol metabolism. The drug decreases the synthesis of lipoprotein, which is an alternative therapy to facilitating enhanced catabolism . This suggests that this compound may be effective in conditions where the LDL receptor and hence catabolism is normal .

Pharmacokinetics

It’s known that this compound is a small molecule drug .

Result of Action

After a 3-month treatment period with this compound, a significant reduction in plasma cholesterol and LDL cholesterol was observed . The pharmacological intervention resulted in a significant decrease of 19.9% in PR from 10.5 ± 1.81 mg/kg/d to 8.41 ± 1.13 mg/kg/d (P < 0.05) while the FCR remained relatively unchanged (0.260 ± 0.042 vs 0.248 ± 0.040 pools/d) as did the LDL receptor activity (78.2 ± 20.9 vs 69.3 ± 21.4 ng LDL/mg cell protein/hr) .

Action Environment

It’s known that this compound’s effect on increasing cerebral blood flow is almost equal to that of papaverine, less than that of nicardipine and much greater than that of the other hypolipidemic/antiatherogenic drugs, nicotinic acid and pyridinol carbamate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirozadil can be synthesized from 3,4,5-trimethoxybenzoic acid by treatment with thionyl chloride in benzene to give the acyl chloride. This intermediate is then treated with 2,6-pyridinedimethanol in pyridine .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pirozadil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pirozadil has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pirozadil

This compound is unique in its ability to significantly diminish vascular cerebral resistance and increase cerebral blood flow to a greater degree than nicotinic acid and pyridinol carbamate . This makes it a promising candidate for further research and development in the field of hypolipidemic agents.

Properties

IUPAC Name

[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIBXMIIOQXTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202458
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54110-25-7
Record name Pirozadil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54110-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirozadil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirozadil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirozadil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROZADIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pirozadil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pirozadil
Reactant of Route 3
Reactant of Route 3
Pirozadil
Reactant of Route 4
Reactant of Route 4
Pirozadil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pirozadil
Reactant of Route 6
Reactant of Route 6
Pirozadil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.